5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Coordination Chemistry
Oxazolines, including 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms. Their coordination chemistry with transition metals is well-studied, particularly in structural characterization via X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).
Catalysis in Organic Synthesis
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole derivatives are involved in gold-catalyzed synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides. These reactions occur under mild conditions, producing intermediates like 5-methylene-4,5-dihydrooxazole, showcasing a direct and catalytic access to alkylidene oxazolines (Hashmi, Weyrauch, Frey, & Bats, 2004).
High-Density Energetic Materials
Trinitromethyl-substituted triazoles, including those derived from 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, form a class of dense energetic materials. These compounds have high density, good thermal stability, and excellent detonation properties, making them potential candidates for explosives (Thottempudi & Shreeve, 2011).
Click Chemistry in Drug Discovery
The molecule's derivatives play a role in click chemistry, a modular approach in drug discovery. Its azide group reacts with terminal acetylenes to form triazoles, used in proteomics, DNA research, and bioconjugation reactions. Triazole products from these reactions have significant bio-compatibility and specificity (Kolb & Sharpless, 2003).
Development of Antibacterial Agents
Oxazolidinone antibacterial agents use triazole derivatives for improved safety profiles. Substituted triazoles, like those derived from 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, reduce activity against monoamine oxidase A, an undesired side effect in many antibacterials (Reck et al., 2005).
Inhibitors for Biological Applications
Azole derivatives serve as selective inhibitors for biological enzymes like 5-lipoxygenase, with azole phenoxy hydroxyureas showing potent inhibitory activity. These are used in developing drugs for conditions like asthma and allergies (Malamas et al., 1996).
Chemical Synthesis and Drug Development
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole derivatives are pivotal in synthesizing hybrid molecules with potential as antibacterial and antifungal agents. These syntheses often involve reactions with other organic compounds and have significant implications in the development of new drugs (Ouahrouch et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(azidomethyl)-2-ethyl-4-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-3-7-10-5(2)6(12-7)4-9-11-8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVVANRGFWEIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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